1-Tert-butyl-3-iodobenzene

Description

Contextual Significance of Aryl Iodides in Modern Organic Synthesis

Aryl iodides, a class of organic compounds where an iodine atom is bonded to an aromatic ring, are of considerable importance in contemporary organic synthesis. ontosight.aifiveable.me Their significance stems from the unique reactivity of the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making aryl iodides highly susceptible to a variety of chemical transformations. fiveable.me This reactivity renders them valuable intermediates in the construction of complex organic molecules. ontosight.ai

In particular, aryl iodides are frequently employed in a range of powerful cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ainih.gov These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aifiveable.me Beyond cross-coupling, aryl iodides can be converted into organometallic reagents, such as Grignard reagents, and are precursors for the synthesis of hypervalent iodine compounds, which are potent oxidizing agents. nih.govthieme-connect.com The versatility of aryl iodides has solidified their position as indispensable building blocks in the synthetic chemist's toolkit. fiveable.me

Rationale for Focused Research on 1-Tert-butyl-3-iodobenzene

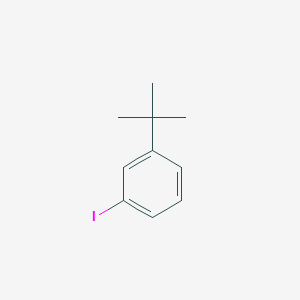

The specific research interest in this compound (Figure 1) arises from the interplay of its structural features: the reactive iodo group and the sterically demanding tert-butyl group. The bulky tert-butyl group exerts significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at the aromatic ring. This makes it a valuable substrate for investigating the steric effects of substituents in various chemical transformations. researchgate.net

The presence of the iodo group at the meta-position to the tert-butyl group provides a specific isomer for studying reaction mechanisms and developing synthetic methodologies where steric and electronic effects are intricately linked. Researchers utilize this compound to explore the limits and scope of new catalytic systems and to understand how steric bulk can be exploited to control reaction outcomes.

Overview of Research Scope and Objectives

The primary objective of research involving this compound is to leverage its unique structural and electronic properties for the advancement of organic synthesis. Key areas of investigation include its synthesis, its participation in various coupling and substitution reactions, and the exploration of its physical and spectroscopic properties.

A significant focus is on its application as a building block in the synthesis of more complex molecules, particularly those with potential biological activity or applications in materials science. By studying the reactivity of this specific aryl iodide, researchers aim to develop more efficient and selective synthetic methods that can be applied to a broader range of substrates.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butyl-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOSRDFXDIXEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348521 | |

| Record name | 1-tert-butyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58164-02-6 | |

| Record name | 1-tert-butyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58164-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and Chemical Properties

The physical and chemical properties of 1-tert-butyl-3-iodobenzene are crucial for its application in research and synthesis. These properties are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃I |

| Molecular Weight | 260.12 g/mol |

| Physical Form | Solid |

| Boiling Point | 244.6 ± 9.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Flash Point | 107.0 ± 7.7 °C |

| LogP | 4.94 |

This data is compiled from various sources. chemsrc.comnih.govglpbio.com

Iii. Reactivity and Mechanistic Investigations of 1 Tert Butyl 3 Iodobenzene

Cross-Coupling Reactions Involving 1-Tert-butyl-3-iodobenzene

Palladium catalysts are central to many powerful bond-forming reactions in modern organic synthesis. fishersci.co.uk These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.calibretexts.org this compound, with its reactive C-I bond, is an excellent coupling partner in several of these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. fishersci.co.uklibretexts.org This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. fishersci.co.uk The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product. libretexts.orgarkat-usa.org

In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position of the tert-butylbenzene (B1681246) core. Research has shown that a variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific coupling partners and desired reaction conditions.

Interactive Table: Suzuki-Miyaura Coupling of this compound

| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 91-99 | nih.gov |

| Heteroarylboronic acid | XPhos Palladacycle | K₃PO₄ | Dioxane/H₂O | 60-100 | 91-99 | nih.gov |

| Arylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O | THF | Room Temp | High | mit.edu |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org

This compound can participate in Heck reactions to form 3-tert-butyl-substituted styrenes and related compounds. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity.

Interactive Table: Heck Reaction of this compound

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acrylic Acid | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | 80-90 | 35.74 | odinity.com |

| Styrene | PdCl₂ | KOAc | Methanol | 120 | Moderate | wikipedia.org |

| n-Butyl Acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Toluene | 100 | High | organic-chemistry.org |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.org It is a highly efficient method for the synthesis of substituted alkynes.

When this compound is used in Sonogashira couplings, it allows for the direct introduction of an alkynyl group, leading to the formation of 1-alkynyl-3-tert-butylbenzenes. These products can serve as versatile intermediates in further synthetic transformations.

Interactive Table: Sonogashira Coupling of this compound

| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | High | nih.gov |

| Terminal Alkyne | Fe(acac)₃ / 2,2-bipyridine | None | K₂CO₃ | Toluene | 110 | Good | beilstein-journals.org |

| Terminal Alkyne | Pd/C | CuI | Et₃N | DMF | 80 | High | beilstein-journals.org |

Palladium-catalyzed borylation reactions are used to introduce a boryl group onto an aromatic ring. This is often achieved through the cross-coupling of an aryl halide with a diboron (B99234) reagent or a borane. The resulting arylboronic acids or esters are valuable intermediates, particularly for subsequent Suzuki-Miyaura couplings.

The borylation of this compound provides a direct route to 3-tert-butylphenylboronic acid derivatives. These reactions are typically catalyzed by palladium complexes with specific phosphine (B1218219) ligands to ensure high efficiency and selectivity.

Interactive Table: Borylation of this compound

| Boron Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bis(pinacolato)diboron | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 80 | High | uwindsor.ca |

| Pinacolborane | PdCl₂(dppf) | Et₃N | Toluene | 100 | Good | uwindsor.ca |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

This compound can be effectively coupled with a wide range of primary and secondary amines and amides to produce the corresponding N-substituted 3-tert-butylanilines and amides. The choice of palladium precursor, ligand, and base is critical for the success of these reactions, especially when dealing with less reactive amines or sterically hindered substrates. nih.gov

Interactive Table: Amination and Amidation of this compound

| Amine/Amide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | High | wikipedia.org |

| Aniline | γ-Fe₂O₃@MBD/Pd-Co | K₂CO₃ | Water | 100 | High | researchgate.net |

| Primary Aliphatic Amine | [Pd(crotyl)Cl]₂ / BippyPhos | KOtBu | Water (micellar) | 70 | 92 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Aspects of Palladium-Catalyzed Oxidative Addition

The oxidative addition of an aryl halide to a palladium(0) complex is the crucial first step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov This step involves the insertion of the Pd(0) center into the carbon-iodine bond of this compound, forming a Pd(II)-aryl-iodide complex. The mechanism of this process is complex and can proceed through different pathways depending on the specific reaction conditions, including the nature of the palladium precursor, the ligands, and the solvent.

Two primary mechanistic pathways are generally considered for the oxidative addition of aryl halides: a concerted, three-centered mechanism and a nucleophilic displacement (SNAr-type) mechanism. researchgate.netresearchgate.net

Concerted Mechanism: This pathway is often favored for more reactive aryl halides like iodides. It involves the formation of a three-membered transition state where the C-I bond interacts with the palladium center simultaneously. For this compound, a monoligated Pd(0)L species, which is a highly reactive 12-electron complex, is likely the active catalyst favoring a concerted pathway. researchgate.netrsc.org The reaction proceeds via a transition state where the palladium atom inserts directly into the C-I bond.

Nucleophilic Displacement Mechanism: This pathway is more common for less reactive aryl halides or when using certain ligands. It involves the nucleophilic attack of a highly electron-rich, often bis-ligated, 14-electron Pd(0)L2 complex on the aryl halide. researchgate.netresearchgate.net This forms an intermediate with a negative charge on the aromatic ring, which then expels the halide anion. While plausible, this pathway might be less favored for this compound due to the relatively weak electron-withdrawing nature of the iodine atom and the absence of other strong electron-withdrawing groups on the ring.

The choice of phosphine ligands significantly affects the energetics and mechanism of the oxidative addition. rsc.org Bulky electron-rich phosphines tend to favor the formation of monoligated Pd(0)L species, thus promoting the concerted mechanism. The tert-butyl group on the aryl substrate itself does not dramatically alter the fundamental electronic nature of the C-I bond but introduces significant steric hindrance. This steric bulk could potentially disfavor coordination to a more crowded Pd(0)L2 species, thus indirectly favoring a pathway involving the less sterically demanding monoligated Pd(0)L catalyst. nih.gov

Theoretical and experimental studies have shown that for aryl iodides, the oxidative addition step is generally fast. rsc.org The rate of oxidative addition typically follows the trend Ar-I > Ar-Br > Ar-Cl, consistent with the C-X bond dissociation energies. rsc.org While specific kinetic data for this compound is not extensively reported, its reactivity in oxidative addition is expected to be high due to the labile C-I bond.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions represent a cost-effective and powerful alternative to palladium-based methods for certain transformations. This compound is a suitable substrate for several copper-catalyzed cross-coupling reactions.

N-Arylation of Amides (Goldberg Reaction)

The Goldberg reaction provides a direct method for the formation of a C-N bond between an aryl halide and an amide, catalyzed by a copper species. researchgate.netCurrent time information in Birmingham, GB. This reaction is a valuable tool for the synthesis of N-aryl amides, which are important structural motifs in pharmaceuticals and materials science. For this compound, the reaction would proceed as follows:

General Reaction Scheme for Goldberg Reaction:

(Image depicting the general reaction of this compound with an amide in the presence of a copper catalyst and a base to form an N-aryl amide.)

(Image depicting the general reaction of this compound with an amide in the presence of a copper catalyst and a base to form an N-aryl amide.)

The mechanism of the Goldberg reaction is thought to involve a Cu(I)-mediated nucleophilic aromatic substitution pathway. Current time information in Birmingham, GB. Key steps in the catalytic cycle include:

Formation of a Copper(I) Amidate: The reaction is initiated by the deprotonation of the amide by a base, followed by coordination to the Cu(I) catalyst to form a copper(I) amidate complex. The use of chelating diamine ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA), can stabilize the copper center and accelerate this step. researchgate.netCurrent time information in Birmingham, GB.

Aryl Halide Activation: The copper(I) amidate complex then reacts with this compound. This is often the rate-determining step. Current time information in Birmingham, GB. The reaction is believed to proceed through an oxidative addition/reductive elimination sequence, though the precise nature of the intermediates is a subject of ongoing research.

Product Formation: The final step is the formation of the N-arylated amide product and regeneration of the active Cu(I) catalyst.

The steric hindrance from the tert-butyl group in this compound might influence the reaction rate, but the high reactivity of the C-I bond generally ensures that the coupling proceeds efficiently, often requiring milder conditions compared to the corresponding aryl bromides or chlorides. nih.gov

Reductive Couplings with Chlorosilanes

A recently developed and highly significant reaction is the copper-catalyzed reductive cross-coupling of aryl iodides with chlorosilanes to form valuable arylsilanes. researchgate.netrsc.org This method avoids the need for pre-formed organometallic reagents and utilizes readily available starting materials. This compound has been shown to be an effective substrate in this transformation. researchgate.net

The reaction typically employs a simple copper salt (e.g., CuI) as the catalyst, a reducing agent (such as zinc powder), and an additive in a polar aprotic solvent like DMF or DMA. A key feature is that it often proceeds without the need for a specific ligand. rsc.org

Table 1: Copper-Catalyzed Reductive Silylation of Substituted Aryl Iodides

| Entry | Aryl Iodide | Chlorosilane | Product | Yield (%) |

| 1 | 4-Iodotoluene | Trimethylchlorosilane | 4-Methylphenyl(trimethyl)silane | 81 |

| 2 | This compound | Trimethylchlorosilane | (3-Tert-butylphenyl)trimethylsilane | 94 |

| 3 | 1-Iodo-4-phenylbenzene | Trimethylchlorosilane | (Biphenyl-4-yl)trimethylsilane | 74 |

| 4 | 1-Iodo-4-(silyloxy)benzene | Trimethylchlorosilane | Trimethyl(4-(trimethylsilyloxy)phenyl)silane | 87 |

Data sourced from a study on copper-catalyzed silylation. researchgate.net

The mechanistic pathway is proposed to differ from traditional cross-coupling cycles. It is suggested that an arylzinc species is formed in situ from the aryl iodide and the zinc reductant. The copper catalyst then facilitates the reaction between this arylzinc intermediate and the chlorosilane, lowering the energy barrier for the C-Si bond formation. rsc.org

Aryl Radical Generation via Copper Catalysis

Copper catalysis can be employed to generate aryl radicals from aryl halides under certain conditions, opening up alternative reaction pathways beyond two-electron processes. nih.gov These aryl radicals can then participate in various bond-forming reactions. One strategy involves the photoinduced generation of aryl radicals. For instance, a Cu(I)-thiolate complex, formed from a copper catalyst and a thiol, can be photoexcited. This excited species can then engage in a single-electron transfer (SET) with an aryl halide like this compound to generate an aryl radical and a Cu(II) species. organic-chemistry.org

Another approach bypasses the high-energy oxidative addition step by using photoinduced energy transfer. A photosensitizer absorbs light and transfers energy to the aryl halide, promoting it to a triplet state which can then dissociate into an aryl radical and a halogen radical. researchgate.net This aryl radical can then be trapped by a copper complex to proceed to the final product.

While these methods are general for aryl halides, the generation of the 3-tert-butylphenyl radical from this compound via copper catalysis would allow its participation in reactions that are not easily accessible through traditional polar mechanisms. For example, the generated radical could be trapped by styrenes in a reductive arylation process. nih.gov

Metal-Free Cross-Coupling Approaches

In recent years, there has been a significant drive to develop cross-coupling reactions that avoid the use of transition metals, aiming for more sustainable and cost-effective synthetic routes.

One prominent metal-free approach involves the use of a strong base, such as potassium tert-butoxide (KOtBu), to promote the coupling of aryl halides with arenes and heteroarenes. acs.org These reactions are believed to proceed through a homolytic aromatic substitution (SHAr) mechanism involving aryl radicals. The base is thought to promote the formation of an aryl radical from the aryl halide, possibly through a single-electron transfer process. This aryl radical then adds to another aromatic ring to form the biaryl product. acs.org The reaction of this compound with another arene under these conditions would likely result in a mixture of regioisomers, a characteristic feature of radical aromatic substitutions. acs.org

Another important class of metal-free cross-coupling involves the use of hypervalent iodine(III) reagents as oxidants. jst.go.jpnih.gov In these reactions, an electron-rich arene can be coupled with another arene. While not a direct coupling of this compound itself, this compound could be a precursor to organoiodine(III) reagents or could be used in systems where an aryl radical is generated through other means and then participates in a coupling reaction.

Carbon-Heteroatom Bond Forming Reactions (Beyond Cross-Coupling)

Beyond the well-established cross-coupling cycles, the C-I bond in this compound can be functionalized through other mechanisms to form carbon-heteroatom bonds.

A classical reaction for aryl halides is nucleophilic aromatic substitution (SNAr) . This reaction typically proceeds via two main mechanisms: the addition-elimination (Meisenheimer complex) pathway and the elimination-addition (benzyne) pathway. youtube.comyoutube.com

Addition-Elimination Mechanism: This pathway requires the presence of strong electron-withdrawing groups (typically ortho and/or para to the leaving group) to stabilize the negatively charged Meisenheimer intermediate. youtube.com this compound lacks such activating groups; the tert-butyl group is a weak electron-donating group. Therefore, the addition-elimination SNAr mechanism is highly unfavorable for this substrate under typical conditions.

Elimination-Addition (Benzyne) Mechanism: This mechanism becomes possible for aryl halides that lack electron-withdrawing groups but have a proton on a carbon adjacent to the leaving group. youtube.commasterorganicchemistry.com The reaction is initiated by a very strong base (e.g., NaNH2) which deprotonates the ring at a position ortho to the iodine. The resulting carbanion then eliminates the iodide ion to form a highly reactive benzyne (B1209423) intermediate. The nucleophile can then attack either of the two carbons of the triple bond. For this compound, treatment with a strong base could potentially lead to the formation of 3-tert-butylbenzyne. Subsequent addition of a nucleophile (e.g., NH2-) would lead to a mixture of meta- and para-substituted products relative to the tert-butyl group.

Directed Amination of C-H Bonds

While specific examples detailing the use of this compound in directed C-H amination are not extensively documented in dedicated studies, the principles of iodobenzene-catalyzed amination provide a framework for its potential reactivity. In such reactions, an iodoarene can act as a catalyst in conjunction with an oxidant to facilitate the formation of a C-N bond. For instance, in iron-catalyzed N-H insertion reactions that use iodonium (B1229267) ylides, the choice of the iodoarene precursor can be critical. To overcome issues like dimerization of reactive intermediates, a more sterically hindered iodonium ylide may be employed. acs.org A tert-butyl-substituted iodonium ylide, which would be derived from a tert-butyl-iodobenzene, has been shown to improve reaction yields for bulky substrates by mitigating competing side reactions. acs.org This suggests that this compound could be a valuable precursor for generating sterically hindered reagents for amination and other insertion reactions.

Silylation Reactions

The direct silylation of C-H bonds is a powerful tool for introducing silicon-containing moieties into organic molecules. While specific studies focusing on this compound as a substrate or catalyst in silylation reactions are not prominent, the general reactivity of aryl iodides in related cross-coupling reactions is well-established. The C-I bond of this compound could potentially undergo oxidative addition to a transition metal catalyst (e.g., palladium or iridium), which could then participate in a silylation-coupling cycle with a suitable silicon-based reagent. The steric hindrance from the tert-butyl group would be expected to influence the regioselectivity of such processes.

Hypervalent Iodine Chemistry and Catalysis

Hypervalent iodine compounds, which feature an iodine atom in a higher-than-normal oxidation state, have become indispensable reagents and catalysts in organic chemistry due to their low toxicity and versatile reactivity, often mimicking heavy metal reagents. acs.org Aryl iodides like this compound serve as the key precursors for these powerful species.

A significant advancement in hypervalent iodine chemistry is the ability to generate the active iodine(III) or iodine(V) species in situ from a catalytic amount of an aryl iodide precursor, using a stoichiometric co-oxidant. This catalytic approach is more atom-economical and environmentally benign.

A well-documented example that illustrates this principle is the catalytic α-tosyloxylation of ketones. While the original report by Togo et al. used iodobenzene (B50100), a related study demonstrated the use of 4-tert-butyl-1-iodobenzene as a catalyst. acs.org In this cycle, the aryl iodide is oxidized by a co-oxidant like meta-chloroperbenzoic acid (m-CPBA) in the presence of an acid to form the active hypervalent iodine(III) reagent, which then performs the desired transformation before being reduced back to the starting aryl iodide.

Table 1: In Situ Generation and Use of Hypervalent Iodine in Catalytic α-Tosyloxylation of Ketones

This table illustrates the general catalytic cycle using an aryl iodide precursor.

| Step | Description | Reactants | Products |

| 1. Activation | The aryl iodide (ArI) is oxidized by a stoichiometric oxidant (e.g., m-CPBA) to form the active hypervalent iodine(III) species. | ArI, m-CPBA, p-TsOH·H₂O | ArI(OH)OTs |

| 2. Oxidation | The generated hypervalent iodine reagent oxidizes the ketone substrate at the α-position. | Ketone, ArI(OH)OTs | α-Tosyloxy ketone, ArI |

| 3. Regeneration | The aryl iodide (ArI) is regenerated and can re-enter the catalytic cycle. | - | ArI |

This catalytic strategy allows aryl iodides like this compound to be effective organocatalysts for a range of oxidative transformations.

Once generated, hypervalent iodine species derived from this compound can mediate a wide array of oxidative transformations. These reactions leverage the electrophilicity and oxidizing power of the iodine(III) center. A prime example is the aforementioned α-functionalization of carbonyl compounds. The α-tosyloxylation of ketones to produce α-tosyloxy ketones is a synthetically valuable transformation, as the tosyloxy group is an excellent leaving group for subsequent nucleophilic substitution reactions. acs.org

The use of a bulky substituent like a tert-butyl group on the iodoarene catalyst can influence reaction efficiency and selectivity. The steric hindrance can create a specific pocket around the active iodine center, potentially enhancing selectivity for certain substrates. acs.org

A frontier in hypervalent iodine chemistry is the development of chiral aryl iodide catalysts for asymmetric transformations. By attaching a chiral auxiliary to the aryl iodide backbone, it is possible to create a chiral environment around the iodine center, enabling the transfer of chirality to a substrate during an oxidative reaction.

The development of iodoaryloxazoline catalysts is a notable achievement in this area. acs.org In these systems, a chiral oxazoline (B21484) is appended to an iodobenzene ring. Upon oxidation to the iodine(III) state, the resulting chiral reagent can induce enantioselectivity in reactions like the α-tosyloxylation of ketones. Research has shown that the stereogenic center on the oxazoline ring plays a crucial role in the stereoinduction process. acs.org

While a catalyst derived specifically from this compound is not explicitly detailed, the compound represents an ideal scaffold for such a catalyst. The bulky tert-butyl group would act as a significant stereocontrolling element, helping to define the shape and accessibility of the catalytic pocket and influencing how the substrate approaches the reactive iodine center.

Table 2: Representative Results for Catalytic Enantioselective α-Tosyloxylation of Propiophenone

Data represents results with various pioneering chiral iodoarene catalysts to illustrate the concept.

| Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Lactam-derived | 42 | 39 | acs.org |

| Binaphthyl-based | 53 | 53 | acs.org |

| Iodoaryloxazoline | >95 | up to 60 | acs.org |

These results highlight the ongoing challenge and potential of achieving high enantioselectivity with chiral iodine catalysts. The strategic placement of bulky groups like tert-butyl on the aryl ring is a key design principle in the next generation of these organocatalysts.

Aryl Radical Chemistry and Related Transformations

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a reliable precursor for the 3-tert-butylphenyl radical. This reactive intermediate can be generated under various conditions, including photolysis or through single-electron transfer (SET) from a suitable reductant, and can participate in a host of synthetically useful reactions.

Mechanistic studies on the photolysis of di-iodobenzenes show that the cleavage of the C-I bond can lead to the formation of aryl radicals, which are key intermediates in subsequent reactions. researchgate.net In reactions involving alkali metal tert-butoxides (e.g., KOt-Bu), it is proposed that SET can occur from the alkoxide to the aryl iodide, generating an aryl radical and an alkoxyl radical. This initiation step can trigger radical chain reactions for C-C or C-H bond functionalization.

In one iron-catalyzed reaction, a tert-butyl-substituted iodonium ylide was used to generate a carbene for N-H insertion. acs.org The mechanism involves the extrusion of the iodobenzene moiety, highlighting the role of the C-I bond in facilitating the formation of highly reactive species. acs.org The 3-tert-butylphenyl radical, once formed from this compound, can undergo classic radical transformations such as:

Addition to π-systems: Aryl radicals readily add to alkenes and alkynes, initiating cyclization cascades or intermolecular additions.

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a donor molecule, resulting in the formation of tert-butylbenzene.

Aromatic Substitution (SHAr): The radical can attack another aromatic ring, leading to the formation of biaryl compounds.

The presence of the tert-butyl group provides steric bulk that can influence the regioselectivity of these radical reactions, potentially directing additions or substitutions to less hindered positions.

Generation of Aryl Radicals from Aryl Iodides

Aryl iodides, including this compound, are common precursors for the generation of aryl radicals. These highly reactive intermediates are central to numerous synthetic transformations. Modern methods for generating aryl radicals often involve light-induced systems, such as photoredox catalysis and the chemistry of electron donor-acceptor complexes. rsc.org For instance, the generation of an aryl radical from an aryl iodide can be achieved via a single electron transfer from a photo-excited catalyst. rsc.org This process is a key step in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org The tert-butyl group in this compound can influence the stability and subsequent reactions of the generated aryl radical due to its steric bulk.

Radical Chain Mechanisms

While specific studies detailing radical chain mechanisms involving this compound are not extensively documented in the provided results, the generation of aryl radicals from this compound implies its potential participation in such mechanisms. Classical methods for aryl radical generation from aryl halides often involve reagents like AIBN/n-Bu3SnH, which operate through a radical chain process. rsc.org In these mechanisms, a radical initiator generates a radical that then reacts with the aryl iodide to produce the aryl radical and an iodine atom. This aryl radical can then propagate the chain by reacting with another molecule.

Mechanistic Studies and Kinetic Analysis

In-depth mechanistic studies and kinetic analyses provide a deeper understanding of the reaction pathways involving this compound.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways often involves identifying key intermediates. For example, in reactions involving iodonium ylides, which can be conceptually related to aryl iodides, mechanistic experiments have identified intermediates such as iron remote carbenes and ylide intermediates. acs.org In one study, the reaction of an iodonium ylide in the absence of a reaction partner led to a dimerized product, suggesting the involvement of a carbene intermediate. acs.org Furthermore, density functional theory (DFT) calculations have been used to suggest that the reaction of iodonium ylides with an iron(II) catalyst can proceed through a κ2 coordination, leading to the formation of an iron(III) remote carbene/vinyl radical intermediate. acs.org

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms by determining the effect of isotopic substitution on reaction rates. nih.gov When the cleavage of a bond to an isotope is the rate-determining step, a significant KIE is often observed. nih.gov For instance, deuterium (B1214612) KIE studies have been used to investigate the metabolism of drugs by cytochrome P450 enzymes. nih.gov While specific KIE studies focused solely on this compound were not found in the search results, the principles of KIE can be applied to understand its reactions. For example, if a reaction involves the breaking of a C-H bond on the tert-butyl group or the aromatic ring in the rate-determining step, substituting hydrogen with deuterium would be expected to slow down the reaction rate.

Influence of Ligands and Additives on Reactivity and Selectivity

Ligands and additives can significantly influence the outcome of reactions involving aryl halides. In nickel-catalyzed photoredox reactions, tert-butylamine (B42293) has been shown to act as a bifunctional additive, serving as both a base and a ligand. chemrxiv.org This approach has been effective for C-O and C-N bond-forming reactions with various nucleophiles. chemrxiv.org The use of such additives can enhance reaction efficiency and control selectivity. For instance, in certain iron-catalyzed N-H insertion reactions, the use of a more sterically hindered tert-butyl-derived iodonium ylide improved reaction yields by suppressing the competing dimerization of the carbene intermediate. acs.org

Regio- and Stereoselectivity in Reactions

Regio- and stereoselectivity are crucial aspects of chemical reactions, dictating the formation of a specific isomer. khanacademy.org The bulky tert-butyl group in this compound can play a significant role in directing the regioselectivity of its reactions by sterically hindering certain positions on the aromatic ring. For example, in iodination reactions of aromatic compounds, iodine atoms are progressively introduced at the most electron-rich and sterically less hindered positions. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also influenced by the substrate's structure. khanacademy.org In the context of reactions involving this compound, its rigid structure could lead to high stereoselectivity in certain transformations. For example, in the allylic hydroxylation of 1-tert-butyl-4-alkylidenecyclohexanes with selenium dioxide, high stereoselectivity is observed, demonstrating how a tert-butyl group can influence the stereochemical outcome of a reaction. researchgate.net

Molecular Modeling and Simulation

Prediction of Reaction Outcomes and Selectivity

Computational models are instrumental in predicting the outcomes and regioselectivity of organic reactions. For substituted benzene (B151609) rings like this compound, theoretical calculations can determine the most likely positions for chemical attack, guiding synthetic strategies.

The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic and steric effects of its two substituents: the tert-butyl group and the iodine atom. The tert-butyl group is an activating, ortho-para directing group due to hyperconjugation and inductive effects. Conversely, the iodine atom is a deactivating, ortho-para directing group, where its deactivating nature stems from its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect.

In this compound, the directing effects of the substituents are as follows:

The tert-butyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.

The iodo group at C3 directs incoming electrophiles to positions C2 and C4.

Both groups direct to the C2 and C4 positions. However, the bulky tert-butyl group creates significant steric hindrance, making an attack at the C2 position less favorable. youtube.com Therefore, computational models would predict that electrophilic substitution is most likely to occur at the C4 position, which is sterically accessible and electronically activated by both groups. The C6 position is activated by the tert-butyl group but adjacent to the deactivating iodo group, making it a less probable site of reaction than C4.

Density Functional Theory (DFT) is a common computational method used to predict regioselectivity. researchgate.netresearchgate.netnih.gov By calculating the activation energies for an electrophile to attack each possible position on the benzene ring, a quantitative prediction of the product distribution can be made. researchgate.net The pathway with the lowest energy barrier corresponds to the major product. researchgate.net Such computational studies on related substituted aromatics have confirmed that a combination of steric and electronic factors accurately predicts reaction selectivity. nih.gov

Beyond electrophilic substitution, this compound is a substrate for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, which occur at the carbon-iodine bond. mpg.de Computational studies, particularly DFT, can model the mechanism of these reactions, for instance, the oxidative addition of the aryl halide to a palladium(0) catalyst. acs.org The electronic nature of the substituents on the aryl halide influences the energetics of this critical step. acs.org The electron-donating tert-butyl group in this compound would be predicted to affect the rate and efficiency of such coupling reactions.

| Reaction Type | Predicted Major Product(s) | Controlling Factors | Relevant Computational Methods |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substitution at C4 position | Electronic (directing effects of t-butyl and iodo groups) and Steric (hindrance from t-butyl group) | DFT (Activation Energy Calculations), Molecular Mechanics (Steric Analysis) researchgate.netnih.gov |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Coupling at C3 (replacement of iodine) | Reactivity of the C-I bond, influenced by the electronic effect of the t-butyl group | DFT (Modeling oxidative addition and other catalytic steps) acs.orgacs.org |

| Aryne Formation | Formation of 3-tert-butylbenzyne upon treatment with a strong base | Acidity of protons ortho to the iodine atom (positions 2 and 4) | DFT (Geometry Optimization, Distortion/Interaction Analysis) researchgate.net |

Understanding Non-Covalent Interactions

Non-covalent interactions are crucial in determining the physical properties and supramolecular chemistry of molecular compounds. For this compound, the most significant non-covalent interaction involving the iodine atom is halogen bonding.

Halogen bonding is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base (an electron-rich site). nih.govrsc.org The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, directly opposite the covalent bond (in this case, the C-I bond). nih.govunimi.itbeilstein-journals.org This positive potential arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. nih.govunimi.it

Computational methods are essential for visualizing and quantifying the σ-hole and the resulting halogen bonds. Molecular electrostatic potential (MEP) surfaces, calculated using methods like DFT, can map the electrostatic potential onto the electron density surface of the molecule, clearly showing the positive σ-hole on the iodine and the negative belt around its equator. nih.govbeilstein-journals.orgnih.gov

The strength of the halogen bond is influenced by the substituents on the aromatic ring. nih.govnih.gov Electron-withdrawing groups tend to increase the positive potential of the σ-hole, making the halogen bond stronger, while electron-donating groups have the opposite effect. nih.gov In this compound, the tert-butyl group is electron-donating. Therefore, computational studies would predict that the σ-hole on its iodine atom is less positive, and its halogen bonds are weaker, compared to those of unsubstituted iodobenzene or iodobenzenes with electron-withdrawing substituents. nih.gov

| Interaction Type | Description | Key Features | Computational Investigation Methods |

|---|---|---|---|

| Halogen Bonding | Interaction between the iodine's σ-hole and a Lewis base (e.g., N, O, S atom). rsc.orgnih.gov | Highly directional (C-I···Lewis base angle ≈ 180°). Strength is modulated by the electron-donating tert-butyl group. unimi.it | DFT, Molecular Electrostatic Potential (MEP) surface analysis, Atoms in Molecules (AIM) theory. nih.govnih.govmdpi.com |

| Van der Waals (Dispersion) Forces | Weak, non-directional attractions arising from temporary fluctuations in electron density. | Significant contribution from the large, polarizable iodine atom and the bulky tert-butyl group. | Symmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion corrections (e.g., DFT-D3). nih.govmdpi.com |

| C-H···π Interactions | Weak hydrogen bonds between C-H bonds of the tert-butyl group and the π-system of a neighboring aromatic ring. | Contribute to the packing and stability in the solid state and in solution. | DFT, SAPT, Non-Covalent Interaction (NCI) index analysis. nih.gov |

Building Block in Organic Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of organic compounds. The presence of the iodine atom allows for the introduction of various functional groups through reactions like nucleophilic substitution and cross-coupling. cymitquimica.com The tert-butyl group, on the other hand, provides steric hindrance that can influence the regioselectivity and stereoselectivity of these reactions. ontosight.aicymitquimica.com

This compound is utilized as a synthetic reagent in the pharmaceutical and agrochemical industries. lookchem.com Its structure is a key component in the creation of a diverse array of medicinal compounds, contributing to the development of new therapeutic agents. lookchem.com In the agrochemical sector, it is used in the synthesis of products designed to protect crops and enhance agricultural yields. lookchem.com The ability to introduce the 1-tert-butyl-3-iodophenyl moiety into larger molecules is valuable for creating new biologically active compounds.

The reactivity of the carbon-iodine bond makes this compound a valuable tool for constructing intricate molecular architectures. It participates in various coupling reactions, such as the Suzuki-Miyaura reaction, where the iodine atom is replaced by other organic groups, enabling the formation of complex carbon-carbon bonds. ontosight.ai This is essential for synthesizing complex organic molecules with specific three-dimensional structures.

Role in Advanced Materials Development

The unique properties of this compound also lend themselves to applications in materials science, where it is used in the production of specialty chemicals and advanced materials. chemimpex.com

In the field of polymer science, this compound is used in the production of advanced polymers and resins. chemimpex.com Incorporating this anilide into polymer chains can enhance properties such as thermal stability and chemical resistance. chemimpex.com

This compound is a precursor for creating functionalized materials with tailored properties. cymitquimica.com By modifying the iodine group, researchers can introduce various functionalities to the benzene ring, leading to materials with specific optical, electronic, or thermal characteristics.

Enabling Reagent in Catalysis

Recent research has highlighted the role of derivatives of this compound in catalysis. For instance, in certain iron-catalyzed reactions, employing a more sterically hindered tert-butyl-derived iodonium can suppress unwanted side reactions, such as dimerization, leading to significantly improved yields of the desired products. acs.org Specifically, in N-H insertion reactions using acceptor-acceptor carbenes derived from iodonium ylides, the use of a tert-butyl-substituted iodonium salt led to excellent yields for the functionalization of a wide range of amines under mild conditions. acs.org

Below is a table summarizing the applications of this compound:

| Application Area | Specific Use | Key Feature Utilized |

| Organic Synthesis | Synthesis of Pharmaceuticals | Versatile synthetic reagent for creating medicinal compounds. lookchem.com |

| Synthesis of Agrochemicals | Reagent for developing crop protection products. lookchem.com | |

| Construction of Complex Molecular Scaffolds | Building block for intricate molecular architectures via coupling reactions. ontosight.ai | |

| Materials Science | Polymer and Resin Production | Enhances thermal stability and chemical resistance of polymers. chemimpex.com |

| Functionalized Materials | Precursor for materials with specific optical, electronic, or thermal properties. | |

| Catalysis | Enabling Reagent | Steric hindrance from the tert-butyl group improves reaction yields and selectivity. acs.org |

Spectroscopic Data

Spectroscopic data is essential for the characterization of 1-tert-butyl-3-iodobenzene.

| Description | |

| ¹³C NMR | Provides information on the carbon framework of the molecule. nih.gov |

| ¹H NMR | Reveals details about the hydrogen atoms and their chemical environment. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. A study involving a related compound, 1,3,5-tri-tert-butylbenzene, showed the formation of various iodo-substituted derivatives, which were analyzed by GC-MS. researchgate.net |

Further detailed spectroscopic data can be found in specialized chemical databases. nih.gov

Research Applications

Established Synthetic Routes to Aryl Iodides

The synthesis of aryl iodides is a cornerstone of organic chemistry, with several well-documented methods available to chemists.

One of the most classic and reliable methods for introducing an iodine atom onto an aromatic ring is through a diazotization-iodination reaction, often referred to as the Sandmeyer reaction. ucla.edubyjus.com This two-step process begins with the conversion of a primary aromatic amine, such as aniline, into a diazonium salt. byjus.comnumberanalytics.com This is typically achieved by treating the amine with nitrous acid, which is generated in the reaction mixture from sodium nitrite (B80452) and a strong acid. organic-chemistry.org

The resulting diazonium salt is a highly reactive intermediate. numberanalytics.com In the second step, this salt is treated with a source of iodide ions, such as potassium iodide, which displaces the diazonium group and introduces the iodine atom onto the aromatic ring. ucla.edunih.gov This reaction proceeds through a free radical mechanism, initiated by a single electron transfer from the copper catalyst to the diazonium salt. byjus.com The versatility of the Sandmeyer reaction allows for the synthesis of a wide array of aryl halides, including chlorides, bromides, and iodides. ucla.eduwikipedia.org

Table 1: Key Features of Diazotization-Iodination Reactions

| Feature | Description |

| Starting Material | Primary aromatic amine (e.g., aniline) |

| Reagents | Sodium nitrite (NaNO₂), strong acid (e.g., HCl, H₂SO₄), iodide source (e.g., KI) |

| Intermediate | Aryl diazonium salt |

| Mechanism | Radical-nucleophilic aromatic substitution (SRNAr) wikipedia.org |

| Products | Aryl iodides, aryl chlorides, aryl bromides, etc. ucla.edu |

Direct iodination of an aromatic ring can also be accomplished through electrophilic aromatic substitution (EAS). ucla.edu Unlike other halogens, iodine itself is a weak electrophile and typically requires an activating agent to facilitate the reaction. masterorganicchemistry.comacsgcipr.org Oxidizing agents like nitric acid, hydrogen peroxide, or certain copper salts are used to generate a more potent electrophilic iodine species, often represented as "I+". masterorganicchemistry.comjove.com

Once the electrophilic iodine is formed, it is attacked by the electron-rich aromatic ring, leading to the formation of an iodinated product. masterorganicchemistry.com The choice of iodinating agent and reaction conditions can be tailored to the reactivity of the aromatic substrate. wikipedia.org For electron-rich arenes, milder conditions can be employed, while deactivated rings may require stronger reagents. acsgcipr.orgwikipedia.org

Table 2: Common Reagents for Electrophilic Aromatic Iodination

| Reagent System | Description |

| I₂ / Oxidizing Agent | Iodine is activated by an oxidant like nitric acid or hydrogen peroxide. jove.com |

| N-Iodosuccinimide (NIS) | A common and effective source of electrophilic iodine. acsgcipr.org |

| Iodine Monochloride (ICl) | A pre-formed, highly electrophilic iodinating agent. researchgate.net |

| Ag(I) salts / I₂ | Silver salts like AgOTf, Ag₂SO₄, and AgNO₂ can be used to activate iodine. acs.org |

A more modern approach to aryl iodide synthesis involves palladium-catalyzed C-H activation. researchgate.net This method allows for the direct iodination of a carbon-hydrogen bond on an aromatic ring, offering a more streamlined synthetic route by avoiding the need for pre-functionalized starting materials. ethz.ch In some variations of this reaction, aryl iodides themselves can serve as the iodine source in a process known as transfer iodination. ethz.chnih.gov

These reactions often employ a directing group on the aromatic substrate to control the position of iodination. researchgate.netnih.gov The palladium catalyst facilitates the cleavage of a C-H bond and the subsequent formation of a C-I bond. researchgate.netnih.gov This strategy is particularly useful for complex molecules where traditional methods might lack selectivity.

Specific Synthetic Approaches to this compound

The synthesis of this compound can be achieved by applying the general principles of aryl iodide synthesis to a specifically substituted starting material.

The most direct route to this compound is through the diazotization-iodination of 3-(tert-butyl)aniline. ontosight.ai This starting material, a colorless liquid, possesses the necessary amino group at the 3-position of the tert-butyl substituted benzene (B151609) ring. ontosight.ai

The synthesis proceeds by first dissolving 3-(tert-butyl)aniline in an acidic solution and then treating it with sodium nitrite to form the corresponding diazonium salt. This intermediate is then reacted with potassium iodide to yield this compound. This method benefits from the well-established reliability of the Sandmeyer reaction.

The presence of the tert-butyl group on the aromatic ring influences the reactivity and directs the position of incoming substituents during electrophilic aromatic substitution. stackexchange.com The tert-butyl group is known to be an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. ucla.edustackexchange.com However, due to the significant steric bulk of the tert-butyl group, attack at the ortho positions is often hindered. stackexchange.comlibretexts.org

This steric hindrance makes the para position the major product in many electrophilic substitution reactions of tert-butylbenzene (B1681246). libretexts.org Therefore, to synthesize the meta-substituted product, this compound, it is more strategic to start with a compound that already has a substituent at the 3-position which can then be converted to an iodine atom, such as in the case of 3-(tert-butyl)aniline. An alternative, though less direct, approach could involve the Friedel-Crafts alkylation of iodobenzene (B50100) with a tert-butyl source, but this often leads to a mixture of isomers that can be difficult to separate.

Novel Synthetic Routes and Methodological Advancements

Recent research has concentrated on pioneering new routes that leverage catalysis and alternative energy sources to construct the aryl-iodide bond with greater precision and under milder conditions.

Transition metal catalysis has become an indispensable tool for the formation of carbon-halogen bonds. For aryl iodides like this compound, palladium- and copper-based systems are particularly prominent.

A noteworthy palladium-catalyzed approach involves the direct C-H iodination of arenes using molecular iodine (I₂) as the sole oxidant. nih.gov This method often employs a directing group to achieve high regioselectivity. For instance, arylnitriles can undergo ortho-iodination using a palladium acetate (B1210297) catalyst, with the cyano group directing the functionalization. organic-chemistry.org This strategy is effective for arylnitriles with both electron-donating and electron-withdrawing groups. organic-chemistry.org Another advanced palladium-catalyzed method is the C-H iodination of arenes using aryl iodides, such as 2-nitrophenyl iodides, as mild iodinating reagents in a formal metathesis reaction. chinesechemsoc.org

Copper-catalyzed methods, particularly the aromatic Finkelstein reaction, provide a mild and general route to convert aryl bromides into the corresponding aryl iodides. acs.orgorganic-chemistry.org This halogen exchange reaction typically utilizes a copper(I) iodide (CuI) catalyst in combination with a diamine ligand and sodium iodide (NaI). acs.orgorganic-chemistry.org The choice of solvent and halide salt is crucial for achieving high conversion rates. acs.org These copper-catalyzed systems are valued for their tolerance of a wide array of functional groups, including N-H containing substrates like amides and indoles. organic-chemistry.org

| Catalytic System | Reaction Type | Key Features | Substrate Example | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Directing Group | C-H Iodination | High regioselectivity; uses I₂ as oxidant. | Arylnitriles, Benzamides | nih.govorganic-chemistry.org |

| CuI / Diamine Ligand | Halogen Exchange (Finkelstein) | Converts aryl bromides to aryl iodides; mild conditions. | Aryl Bromides | acs.orgorganic-chemistry.org |

| Pd(II) / 2-Nitrophenyl iodide | C-H Iodination (Metathesis) | Uses a mild iodinating reagent; carboxyl directing groups. | Hydrocinnamic Acids | chinesechemsoc.org |

| Palladium / Dialkylbiaryl phosphine (B1218219) | Halogenation of Aryl Triflates | Converts aryl triflates to aryl iodides/bromides/chlorides. | Aryl Triflates | acs.org |

Radical chemistry offers powerful, alternative pathways for the formation of aryl-iodine bonds, often under metal-free conditions. A significant advancement is the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine. nih.govacs.org In this process, iodine serves a dual role: it first oxidizes the arylhydrazine to an arenediazonium salt, which then undergoes a single-electron transfer (SET) from an iodide anion to generate an aryl radical and an iodine radical. nih.govacs.org The subsequent combination of these radicals yields the final aryl iodide product. nih.gov This reaction proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO) and is tolerant of a diverse range of functional groups. nih.govacs.org

Another innovative strategy involves the generation of aryl radicals from aryl triflates, which are easily derived from phenols. acs.org This method uses sodium iodide as a soft electron donor, assisted by light, to facilitate the conversion in a transition-metal-free manner at room temperature. acs.org Furthermore, visible-light-mediated photoredox catalysis has emerged as a potent technique to generate radicals from unactivated aryl iodides, showcasing exceptional functional group tolerance under mild reaction conditions. nih.gov

| Radical Precursor | Reagents | Key Features | Reference |

|---|---|---|---|

| Arylhydrazine Hydrochloride | I₂ in DMSO | Metal- and base-free; proceeds via diazonium salt and aryl radical. | nih.govacs.org |

| Aryl Triflates | NaI, Light | Transition-metal-free; mild, room temperature conditions. | acs.org |

| Unactivated Aryl Iodides | Photocatalyst (e.g., fac-Ir(ppy)₃), Visible Light | Generates radicals for subsequent reactions; very mild conditions. | nih.gov |

Hypervalent iodine compounds, which are powerful oxidizing agents and are typically synthesized from aryl iodides, can be generated efficiently using electrosynthesis. nih.gov This approach replaces chemical oxidants with electric current, which is an inexpensive and traceless reagent, making it a sustainable and attractive method. nih.govnih.gov The anodic oxidation of an aryl iodide, such as this compound, in the presence of a suitable ligand or arene leads to the formation of hypervalent iodine(III) species like diaryliodonium salts. nih.govrsc.orgresearchgate.net

Protocols have been developed that operate in simple, undivided electrolysis cells. rsc.orgresearchgate.net For example, the anodic oxidation of iodoarenes in a mixture of acetonitrile (B52724) (MeCN), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and triflic acid (TfOH) can produce diaryliodonium salts in excellent yields without added electrolytes. rsc.orghud.ac.uk More recent advancements have focused on eliminating expensive and environmentally harmful fluorinated solvents. acs.orgnih.gov These newer methods allow for the electrosynthesis of diaryliodonium salts in non-fluorinated media and without strong acids, offering a cost-effective and resource-efficient process where the counterion can be chosen by selecting the appropriate supporting electrolyte. acs.orgnih.gov

| Product | Electrolyte/Solvent System | Key Features | Reference |

|---|---|---|---|

| Diaryliodonium Salts | MeCN–HFIP–TfOH | No added electrolyte; atom efficient; no chemical waste. | rsc.orghud.ac.uk |

| Diaryliodonium Salts | Non-fluorinated medium, supporting electrolyte | No chemical oxidants, strong acids, or fluorinated solvents; anion-flexible. | acs.orgnih.gov |

| Diaryliodonium Salts | Acetic acid / Acetic anhydride (B1165640) / Sulfuric acid | One-step procedure from aryl iodide and arene. | researchgate.netnih.gov |

The principles of green chemistry have spurred the development of safer and more sustainable methods for synthesizing aryl iodides. One such telescopic, one-pot reaction involves the diazotization of aromatic amines using tert-butyl nitrite (TBN) in the presence of saccharin (B28170). nih.govresearchgate.net This forms a stable arene diazonium saccharin salt intermediate in situ, which can then be converted to the aryl iodide. nih.govresearchgate.net This approach avoids the isolation of potentially explosive diazonium salts and uses commercially available, moisture-insensitive reagents, reducing waste and cost. nih.govrawdatalibrary.net

The use of recyclable reagents is another cornerstone of green synthesis. Hypervalent iodine(III) reagents, derived from aryl iodides, can be used in catalytic amounts for reactions like alcohol oxidation when paired with a co-oxidant. organic-chemistry.org For instance, 1-chloro-1,2-benziodoxol-3(1H)-one, a recyclable oxidant, can be used with a TEMPO catalyst in the environmentally friendly solvent ethyl acetate. organic-chemistry.org The reduced iodane (B103173) can be recovered and re-oxidized, minimizing waste. organic-chemistry.org

Furthermore, many of the novel methods described previously align with green chemistry principles. Electrosynthetic protocols avoid toxic heavy metal oxidants by using clean electric current. nih.govnih.gov Similarly, the metal-free radical iodination of arylhydrazines offers a more benign alternative to traditional metal-catalyzed processes. nih.gov

| Methodology | Key Reagents/Conditions | "Green" Advantage | Reference |

|---|---|---|---|

| Diazotization-Iodination | Aromatic amine, tert-butyl nitrite, Saccharin, TEAI | One-pot synthesis; avoids isolation of hazardous intermediates; metal-free. | nih.govresearchgate.net |

| TEMPO-Catalyzed Oxidation | Recyclable hypervalent iodine(III) reagent | Use of a recyclable reagent; avoids stoichiometric toxic oxidants. | organic-chemistry.org |

| Electrosynthesis of Hypervalent Iodine Species | Electric current as oxidant | Replaces chemical oxidants with traceless electrons; high atom economy. | rsc.orgnih.gov |

| Radical Iodination | Arylhydrazine, I₂ | Metal- and base-free conditions. | nih.govacs.org |

Vi. Analytical Methodologies for Research on 1 Tert Butyl 3 Iodobenzene

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1-tert-butyl-3-iodobenzene, utilizing the interaction of electromagnetic radiation with the molecule to probe its structure. Different regions of the electromagnetic spectrum provide unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show two main sets of signals corresponding to the aromatic protons and the aliphatic protons of the tert-butyl group.

Tert-butyl Protons: A prominent singlet is observed in the upfield region (typically around δ 1.3 ppm), integrating to nine protons. This signal's singlet nature is due to the absence of adjacent protons, and its chemical shift is characteristic of a tert-butyl group attached to an aromatic ring.

Aromatic Protons: The four protons on the benzene (B151609) ring are chemically distinct and give rise to a more complex pattern in the downfield region (typically δ 7.0-7.8 ppm). The substitution pattern leads to specific multiplicities and coupling constants that can be used to confirm the 1,3- (meta) substitution.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Aromatic C-H | ~7.0 - 7.8 | Multiplet | 4H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, six distinct signals are expected for the ten carbon atoms.

Aliphatic Carbons: The tert-butyl group produces two signals: one for the three equivalent methyl carbons and another for the quaternary carbon.

Aromatic Carbons: The benzene ring shows four distinct signals. The carbon atom bonded to the iodine (C-I) is significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the tert-butyl group (C-C(CH₃)₃) is also distinct, as are the remaining C-H carbons on the ring. nih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~31 |

| -C (CH₃)₃ | ~35 |

| Aromatic C -I | ~95 |

| Aromatic C -H | ~125 - 142 |

| Aromatic C -C(CH₃)₃ | ~152 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns under ionization. The compound's molecular formula is C₁₀H₁₃I, corresponding to a molecular weight of approximately 260.11 g/mol . nih.govchemsrc.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 260. The fragmentation of tert-butyl substituted aromatic compounds is well-documented. researchgate.net The most characteristic fragmentation is the loss of a methyl radical (•CH₃, mass = 15) to form a highly stable tertiary carbocation.

Key expected fragments include:

m/z 260: The molecular ion ([C₁₀H₁₃I]⁺).

m/z 245: The base peak, resulting from the loss of a methyl group ([M-15]⁺ or [C₉H₁₀I]⁺). This fragment's high abundance is due to the stability of the resulting cation.

m/z 133: Loss of the iodine atom ([M-127]⁺ or [C₁₀H₁₃]⁺).

m/z 57: The tert-butyl cation ([C₄H₉]⁺), formed by cleavage of the bond between the ring and the alkyl group. nist.gov

| m/z | Proposed Fragment | Formula |

| 260 | Molecular Ion | [C₁₀H₁₃I]⁺ |

| 245 | [M - CH₃]⁺ | [C₉H₁₀I]⁺ |

| 133 | [M - I]⁺ | [C₁₀H₁₃]⁺ |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum exhibits characteristic absorption bands for its aliphatic and aromatic components.

C-H Stretching: Aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). Aromatic C-H stretches are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). nist.gov

C=C Stretching: Aromatic ring skeletal vibrations produce a series of peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Characteristic bending vibrations for the tert-butyl group (e.g., symmetric and asymmetric bending) are found around 1365-1395 cm⁻¹. Out-of-plane C-H bending vibrations for the 1,3-disubstituted benzene ring appear in the 680-880 cm⁻¹ region, which can help confirm the substitution pattern.

C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and typically appears in the far-infrared region, below 600 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2970 - 2850 | C-H Stretch | Aliphatic (tert-butyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1395 - 1365 | C-H Bend | Aliphatic (tert-butyl) |

| 880 - 680 | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |

| < 600 | C-I Stretch | Aryl Iodide |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. Benzene itself exhibits characteristic absorption bands, which are shifted and intensified by the presence of substituents. nist.gov Both the tert-butyl group (an auxochrome) and the iodine atom (which contains lone pairs and extends conjugation) influence the absorption spectrum, typically causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

The spectrum is expected to show absorption maxima characteristic of substituted benzene rings, often in the range of 220-280 nm.

| Absorption Band | Approximate λₘₐₓ (nm) | Electronic Transition |

| E2-band | ~220 | π → π |

| B-band | ~270-280 | π → π (benzenoid) |

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, XRD analysis can provide definitive structural information, including:

Bond Lengths: Precise measurement of the distances between atoms (e.g., C-C, C-H, C-I).

Bond Angles: The angles between adjacent chemical bonds, defining the molecule's geometry.

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions.

While crystal structure data for this compound itself is not widely reported, this methodology remains the gold standard for unambiguous structural confirmation of crystalline organic compounds and their derivatives.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in a sample. The choice of method depends on the compound's physical properties, such as volatility and polarity.

Gas Chromatography (GC): Given its relatively low boiling point (244.6 °C at 760 mmHg) and thermal stability, this compound is well-suited for analysis by Gas Chromatography. chemsrc.com

Stationary Phase: A nonpolar or mid-polarity column, such as one coated with polydimethylsiloxane (B3030410) (e.g., DB-1, DB-5), is typically used.

Carrier Gas: Inert gases like helium or nitrogen are used as the mobile phase.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) detector (GC-MS) allows for both separation and identification by providing mass spectra for the eluted components. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis and purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of a long, thin capillary column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly confident identification.

Research involving the synthesis or reactions of substituted iodobenzenes frequently employs GC-MS for product identification and purity analysis. researchgate.net The electron impact (EI) ionization of this compound would be expected to produce a characteristic fragmentation pattern. Key fragments would likely include the molecular ion peak (M+), a peak corresponding to the loss of the tert-butyl group, and peaks representing the iodinated benzene ring.

Table 1: Typical GC-MS Parameters for Analysis of Aromatic Compounds This table is interactive. Click on the headers to sort.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | HP-5MS (5% Phenyl Methyl Siloxane) | Provides good separation for non-polar to moderately polar aromatic compounds. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a balance of resolution and analysis time. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Flow Rate | 1 mL/min (constant flow) | Ensures reproducible retention times. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |

| Oven Program | Start at 50°C, ramp to 300°C at 10°C/min | Separates compounds based on their boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 50-500 m/z | Covers the expected mass of the parent compound and its primary fragments. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of this compound, particularly for non-volatile reaction mixtures or for purity assessment. The most common mode for a relatively non-polar compound like this would be reversed-phase HPLC. In this setup, the sample is dissolved in a suitable solvent and pumped through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase is used for elution, and separation occurs based on the differential partitioning of the analyte between the two phases.

Method development for this compound would involve optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature to achieve adequate resolution from impurities. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light at specific wavelengths.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.